3-Methylbut-2-en-2-yl trifluoromethanesulfonate
Overview
Description
3-Methylbut-2-en-2-yl trifluoromethanesulfonate is an organic compound with the molecular formula C_6H_9F_3O_3S. It is a triflate ester, which is a class of compounds known for their high reactivity and utility in organic synthesis. This compound is particularly valued for its role as an intermediate in various chemical reactions, especially in the field of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbut-2-en-2-yl trifluoromethanesulfonate typically involves the reaction of 3-methylbut-2-en-2-ol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the acidic by-products. The general reaction scheme is as follows:
3-Methylbut-2-en-2-ol+Trifluoromethanesulfonic anhydride→3-Methylbut-2-en-2-yl trifluoromethanesulfonate+By-products
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial processes often incorporate advanced purification techniques, such as distillation and crystallization, to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methylbut-2-en-2-yl trifluoromethanesulfonate is highly reactive and participates in various types of chemical reactions, including:
Nucleophilic Substitution Reactions: It readily undergoes substitution reactions with nucleophiles, such as amines and alcohols, to form new carbon-nitrogen or carbon-oxygen bonds.
Elimination Reactions: Under basic conditions, it can undergo elimination reactions to form alkenes.
Coupling Reactions: It is used in palladium-catalyzed coupling reactions, such as Suzuki and Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Bases: Pyridine, triethylamine
Catalysts: Palladium complexes for coupling reactions
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with an amine would yield an amine derivative, while an elimination reaction would produce an alkene.
Scientific Research Applications
3-Methylbut-2-en-2-yl trifluoromethanesulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: It serves as a building block in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism by which 3-Methylbut-2-en-2-yl trifluoromethanesulfonate exerts its effects is primarily through its role as an electrophile in chemical reactions. The triflate group is a good leaving group, which facilitates nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific application and reaction context.
Comparison with Similar Compounds
Similar Compounds
Methyl trifluoromethanesulfonate: Another triflate ester, but with a simpler structure.
Ethyl trifluoromethanesulfonate: Similar in reactivity but with a different alkyl group.
Isopropyl trifluoromethanesulfonate: Similar in reactivity but with a branched alkyl group.
Uniqueness
3-Methylbut-2-en-2-yl trifluoromethanesulfonate is unique due to its specific structure, which combines a triflate ester with an alkene. This combination provides distinct reactivity patterns, making it particularly useful in synthetic organic chemistry for constructing complex molecules.
Properties
IUPAC Name |
3-methylbut-2-en-2-yl trifluoromethanesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O3S/c1-4(2)5(3)12-13(10,11)6(7,8)9/h1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTJNLNOJYKPOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C)OS(=O)(=O)C(F)(F)F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60313087 | |
Record name | 3-Methylbut-2-en-2-yl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60313087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28143-80-8 | |
Record name | NSC266189 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266189 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methylbut-2-en-2-yl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60313087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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